molecular formula C13H7F4N3 B11064434 3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11064434
M. Wt: 281.21 g/mol
InChI Key: FNEQADZNNRVEHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the practical methods for synthesizing substituted [1,2,4]triazolo[4,3-a]pyridines involves a one-pot synthesis from 2-hydrazinopyridine and substituted aromatic aldehydes. This method is mild, efficient, and operationally simple, typically carried out at room temperature . Another approach involves the regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with trifluoroacetonitrile .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and cost-effective processes. The one-pot synthesis method mentioned above is particularly suitable for industrial applications due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms can facilitate nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, photocycloaddition with trifluoroacetonitrile yields 3-trifluoromethyl 1,2,4-triazoles .

Scientific Research Applications

3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its application. For instance, it has been studied as a potential c-Met kinase inhibitor, which is relevant in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to the combination of a fluorophenyl group and a trifluoromethyl group, which imparts distinct physicochemical properties. This makes it particularly valuable in applications requiring high metabolic stability and specific biological activity .

Properties

Molecular Formula

C13H7F4N3

Molecular Weight

281.21 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C13H7F4N3/c14-10-3-1-2-8(6-10)12-19-18-11-5-4-9(7-20(11)12)13(15,16)17/h1-7H

InChI Key

FNEQADZNNRVEHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)C(F)(F)F

Origin of Product

United States

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